(Z)-2-(2-氨基噻唑-4-基)-2-(((1-(叔丁氧基)-2-甲基-1-氧代丙烷-2-基)氧基)亚氨基)乙酸

描述

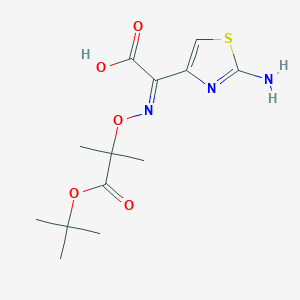

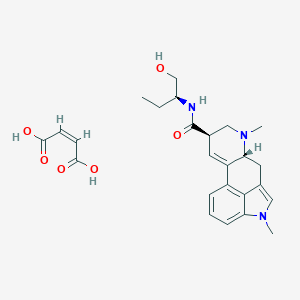

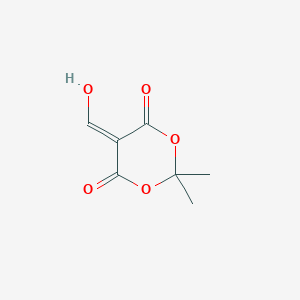

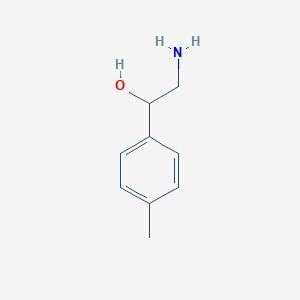

The compound of interest, (Z)-2-(2-Aminothiazol-4-yl)-2-(((1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)oxy)imino)acetic acid, is a chemical entity that appears to be closely related to a class of compounds that are synthesized for modifying cephalosporin antibiotics. These compounds typically feature a 2-aminothiazolyl moiety coupled with an alkoxyimino acetic acid derivative, which is a common structural framework for cephalosporin antibiotic modification .

Synthesis Analysis

The synthesis of related compounds involves a multi-step process that includes the formation of an oxime, alkylation, halogenation, protection of acid functions, formation of the 2-aminothiazole ring, formylation, and selective cleavage of protective groups . For instance, the synthesis of a similar compound, (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, was achieved from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile, with the structure confirmed by X-ray crystallography . Another related synthesis involves the use of triethyl phosphate and triethylamine in alkali conditions to form a benzothiazolyl thioester derivative, with the reaction optimized for yield .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a (Z)-2-alkoxyimino acetic acid moiety and a 2-aminothiazolyl group. The stereochemistry of the alkoxyimino group is significant, as it can influence the biological activity of the compound. X-ray crystallography has been used to unambiguously determine the stereochemical structure of a related compound .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are quite diverse and include oxime formation, alkylation, halogenation, protection and deprotection of functional groups, ring formation, and formylation. These reactions are carefully orchestrated to build the complex molecular architecture required for the desired biological activity .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of (Z)-2-(2-Aminothiazol-4-yl)-2-(((1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)oxy)imino)acetic acid are not detailed in the provided papers, related compounds are synthesized under controlled conditions to ensure purity and stability. The physical properties such as solubility, melting point, and crystallinity can be inferred from the synthesis methods and the structural analogs that have been characterized by X-ray crystallography .

科学研究应用

化学合成:该化合物参与2-(2-氨基-4-噻唑基)-(Z)-2-[(1-叔丁氧羰基-1-甲基-乙氧基)-亚氨基]乙酸苯并噻唑基硫酯的合成。该合成具有重要意义,因为它使用三乙基磷酸酯代替了更昂贵的三苯基膦。通过正交实验优化了该合成的反应条件,产物收率高达86.8% (王玉环,2009).

合成与转化:由盐酸甘氨酸甲酯制备的甲基(Z)-2-((叔丁氧羰基)氨基)-3-(二甲氨基)丙烯酸酯与各种烷基、芳基和杂芳基胺反应。此过程导致二甲氨基的取代,形成称为3-N-取代甲基(Z)-2-((叔丁氧羰基)-氨基)氨基)丙烯酸酯的取代产物 (Janez Baš et al., 2001).

高效制备:该化合物的衍生物(Z)-2-(5-氨基-1,2,4-噻二唑-3-基)-2-[(氟甲氧基)亚氨基]乙酸作为头孢菌素抗生素的化学修饰剂。其由2-[(氟甲氧基)亚氨基]-1,3-丙二腈合成,有效进行,其立体化学结构通过X射线晶体学确定 (T. Kanai et al., 1993).

(Z)-2-(2-甲酰胺基-4-噻唑基)-2-(取代烷氧基亚氨基)乙酸的合成:开发了一种新的合成方法,涉及一系列反应,最终形成2-氨基噻唑环和二苯甲酯的最终裂解。与经典方法相比,该方法提供了更直接的方法和更高的收率 (M. López et al., 2000).

安全和危害

The compound is classified as dangerous, with hazard statements including H302+H312+H332 (harmful if swallowed, in contact with skin, or if inhaled), H315 (causes skin irritation), H319 (causes serious eye irritation), and H228 (flammable solid) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, keeping away from heat/sparks/open flames/hot surfaces, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin: washing with plenty of soap and water .

属性

IUPAC Name |

(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]oxyiminoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O5S/c1-12(2,3)20-10(19)13(4,5)21-16-8(9(17)18)7-6-22-11(14)15-7/h6H,1-5H3,(H2,14,15)(H,17,18)/b16-8- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNRZBOJFRDVEOG-PXNMLYILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C)(C)ON=C(C1=CSC(=N1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C(C)(C)O/N=C(/C1=CSC(=N1)N)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24801135 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(Z)-2-(2-Aminothiazol-4-yl)-2-(((1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl)oxy)imino)acetic acid | |

CAS RN |

86299-47-0 | |

| Record name | (αZ)-2-Amino-α-[[2-(1,1-dimethylethoxy)-1,1-dimethyl-2-oxoethoxy]imino]-4-thiazoleacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86299-47-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ( Z )-2-(2-Aminothiazol-4-yl)-2-(1-t-butoxycarbonyl-1-methyl)ethoxyiminoacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Fluoro-1,5-dioxaspiro[5.5]undec-3-en-2-one](/img/structure/B130166.png)

![[12-(4-Ethylphenyl)dodecyl] 2-nitrophenyl ether](/img/structure/B130182.png)